molecular formula C18H16ClN3O3 B11277761 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide

Cat. No.: B11277761
M. Wt: 357.8 g/mol
InChI Key: GGFPKLVPCCPCER-UHFFFAOYSA-N
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Description

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-cyanophenylacetic acid.

    Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with ethyl chloroacetate under basic conditions to form an intermediate ester.

    Amidation: The intermediate ester is then reacted with 4-cyanophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Use in the development of novel materials with specific properties.

    Industry: Application in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-12-2-5-15(8-16(12)19)22-18(24)11-25-10-17(23)21-14-6-3-13(9-20)4-7-14/h2-8H,10-11H2,1H3,(H,21,23)(H,22,24)

InChI Key

GGFPKLVPCCPCER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

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